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molecular formula C13H10N2 B8415470 5-Aminobiphenyl-2-carbonitrile CAS No. 91822-42-3

5-Aminobiphenyl-2-carbonitrile

Cat. No. B8415470
M. Wt: 194.23 g/mol
InChI Key: UBZMQCVJRZKVNK-UHFFFAOYSA-N
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Patent
US07759366B2

Procedure details

534 mg of phenylboronic acid, 79 mg of palladium(II) acetate, 287 mg of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 1.486 g of potassium phosphate (K3PO4) and 305 mg of 2-chloro-4-aminobenzonitrile were suspended in 7 ml of toluene and stirred at 80° C. under an argon atmosphere for 12 h. The cooled reaction mixture was admixed with water and ethyl acetate and filtered. The filtrate was extracted three times with a mixture of ethyl acetate and toluene. The organic phases were removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. 1H NMR: 7.52-7.42, m, 6H, 6.63, m, 2H, 6.25, s (broad), 2H.
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
1.486 g
Type
reactant
Reaction Step Three
Quantity
305 mg
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
79 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl[C:48]1[CH:55]=[C:54]([NH2:56])[CH:53]=[CH:52][C:49]=1[C:50]#[N:51]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[NH2:56][C:54]1[CH:55]=[C:48]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:49]([C:50]#[N:51])=[CH:52][CH:53]=1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
534 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
Quantity
287 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Three
Name
potassium phosphate
Quantity
1.486 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
305 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)N
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
79 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. under an argon atmosphere for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times
ADDITION
Type
ADDITION
Details
with a mixture of ethyl acetate and toluene
CUSTOM
Type
CUSTOM
Details
The organic phases were removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=CC=C(C(=C1)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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